

# Govorestat: A New Therapeutic Avenue for Classic Galactosemia - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Govorestat**, an investigational aldose reductase inhibitor, with the current standard of care for Classic Galactosemia, a strict galactose-restricted diet. The information is intended to offer an objective overview of the therapeutic benefits, supported by available experimental data and detailed methodologies.

# **Executive Summary**

Classic Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites, primarily galactitol. This accumulation results in severe long-term complications, including cognitive impairment, speech difficulties, movement disorders, and primary ovarian insufficiency in females, despite the early implementation of a galactose-restricted diet. **Govorestat** (AT-007) is a novel, central nervous system-penetrant aldose reductase inhibitor designed to block the conversion of galactose to the toxic galactitol. Clinical trials have investigated **Govorestat**'s efficacy in reducing this toxic metabolite and improving clinical outcomes in patients with Classic Galactosemia. This guide compares the therapeutic benefits of **Govorestat** with the outcomes of the current standard of care.

#### Data Presentation: Govorestat vs. Standard of Care

The following tables summarize the available quantitative data from clinical trials of **Govorestat** and observational studies of patients on a galactose-restricted diet.



Table 1: Comparison of Biomarker Reduction

| Biomarker         | Govorestat (ACTION-<br>Galactosemia Kids Trial)                                | Standard of Care (Dietary<br>Restriction)                                 |
|-------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Plasma Galactitol | Statistically significant reduction of approximately 40% vs. placebo (p<0.001) | Galactitol levels remain elevated due to endogenous galactose production. |

Table 2: Comparison of Clinical Outcomes in Pediatric Patients with Classic Galactosemia

| Clinical Outcome                                                                          | Govorestat (ACTION-<br>Galactosemia Kids Trial)                                                                                                                      | Standard of Care<br>(Observational Data)                                                                   |
|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Activities of Daily Living, Behavioral Symptoms, Cognition, Fine Motor Skills, and Tremor | Demonstrated clinical benefit<br>and stabilization or<br>improvement in these areas,<br>while the placebo group<br>showed decline.[1]                                | Despite dietary management,<br>many patients experience<br>long-term complications in<br>these domains.[2] |
| Adaptive Skills (BASC-3<br>Adaptive Skills Index)                                         | Statistically significant benefit at 18 months (p=0.0265).[3]                                                                                                        | Deficits in adaptive skills are commonly reported in long-term follow-up studies.                          |
| Tremor (Archimedes Spiral Drawing Test)                                                   | Statistically significant benefit at 18 months (p=0.0428).[3]                                                                                                        | Movement disorders, including tremor, are prevalent in the diet-treated population.                        |
| Global Statistical Test (Primary<br>Endpoint)                                             | Did not meet statistical significance (p=0.1030). A prespecified sensitivity analysis including cognition also did not reach statistical significance (p=0.0698).[3] | Not applicable.                                                                                            |
| Speech and Gross Motor Skills                                                             | No demonstrated benefit compared to placebo; both groups showed improvement over 18 months.[1]                                                                       | Speech and language deficits are a hallmark long-term complication.                                        |



Table 3: Long-Term Complications in Adult Patients with Classic Galactosemia on a Galactose-Restricted Diet

| Complication                          | Prevalence in Diet-Treated Adults       |
|---------------------------------------|-----------------------------------------|
| Cognitive Impairment (IQ < 85)        | 83% in patients older than 12 years.[4] |
| Speech Abnormalities                  | 65% in patients over 3 years of age.[4] |
| Movement Disorders (Intention Tremor) | 14%[4]                                  |
| Primary Ovarian Insufficiency         | Common in females.                      |

# **Experimental Protocols ACTION-Galactosemia Kids Trial (NCT04902781)**

This Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Govorestat** in 47 children (ages 2-17) with Classic Galactosemia.[1][3]

- Intervention: Patients were randomized to receive either Govorestat or a placebo once daily for 18 months.[1]
- Primary Endpoint: The primary endpoint was a Global Statistical Test, which was a composite score of four assessments:
  - OWLS-2 Oral and Written Language Scales: Assesses listening comprehension and oral expression.
  - BASC-3 Behavior Assessment System for Children: Measures behavioral and emotional symptoms and activities of daily living through parent and teacher rating scales.[3]
- Key Secondary Endpoints:
  - BASC-3 Adaptive Skills Index: Assesses adaptive behaviors.[3]
  - Archimedes Spiral Drawing Test: A pen-and-paper task used to evaluate fine motor control and tremor. Patients are asked to trace or draw a spiral, and the quality of the drawing is assessed.[3]



 Biomarker Analysis: Plasma galactitol levels were measured at baseline and throughout the study to assess the pharmacodynamic effect of Govorestat.[1]

### **INSPIRE Trial (for SORD Deficiency)**

While not for Classic Galactosemia, the INSPIRE trial provides further data on **Govorestat**'s mechanism of action. This Phase 3, randomized, double-blind, placebo-controlled study evaluated **Govorestat** in patients with Sorbitol Dehydrogenase (SORD) deficiency.

- Intervention: Patients received either **Govorestat** or a placebo.
- Key Endpoints:
  - Biomarker: Reduction in blood sorbitol levels.
  - Clinical Outcomes: 10-meter walk/run test (10MWRT) and the Charcot-Marie-Tooth Health Index (CMT-HI). The 10MWRT is a performance-based measure of walking speed over a 10-meter distance.[5] The CMT-HI is a patient-reported outcome measure assessing disease severity and well-being.[5]

## **Mandatory Visualization**

Below are diagrams illustrating the biochemical pathway of Classic Galactosemia and the mechanism of action of **Govorestat**, as well as the experimental workflow of the ACTION-Galactosemia Kids trial.





Click to download full resolution via product page

Caption: Biochemical pathway of Classic Galactosemia and Govorestat's mechanism.





Click to download full resolution via product page

Caption: ACTION-Galactosemia Kids trial workflow.





Click to download full resolution via product page

Caption: Therapeutic logic of **Govorestat**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Results of the ACTION-Galactosemia Kids Study to Evaluate the Effects of Govorestat in Pediatric Patients with Classic Galactosemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The challenges of classical galactosemia: HRQoL in pediatric and adult patients PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical benefit of govorestat in ACTION-Galactosemia Kids trial; company plans to meet with FDA regarding potential NDA submission Medthority [medthority.com]
- 4. Long-term outcome in 134 patients with galactosaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applied Therapeutics Announces Positive Results from [globenewswire.com]
- To cite this document: BenchChem. [Govorestat: A New Therapeutic Avenue for Classic Galactosemia A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605652#statistical-validation-of-govorestat-s-therapeutic-benefits]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com